3-(3,3-difluorocyclobutyl)prop-2-ynoic acid is a synthetic organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a cyclobutyl group with two fluorine substituents, which can influence its chemical reactivity and biological activity. Given the increasing interest in fluorinated compounds in drug development, understanding the properties and synthesis of this compound is essential.
3-(3,3-difluorocyclobutyl)prop-2-ynoic acid can be classified as:
The synthesis of 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid typically involves several key steps:
Specific conditions such as temperature, solvent choice (e.g., dimethylformamide), and catalyst selection (e.g., palladium catalysts for coupling reactions) are crucial for optimizing yield and purity during synthesis .
The molecular structure of 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid can be represented as follows:
This structure features:
Key data points include:
3-(3,3-difluorocyclobutyl)prop-2-ynoic acid can participate in various chemical reactions:
The reactivity patterns are influenced by the electronegative fluorine atoms, which can stabilize adjacent positive charges during reactions .
The mechanism of action for 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative data on binding affinities and biological activity would typically be derived from in vitro studies and computational modeling.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
The primary applications of 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid lie within:
3-(3,3-Difluorocyclobutyl)prop-2-ynoic acid belongs to a specialized class of fluorinated carboxylic acids characterized by a strained cyclobutyl ring and a conjugated alkyne system. Its systematic IUPAC name is derived from the parent prop-2-ynoic acid (propiolic acid) substituted at the C3 position with a 3,3-difluorocyclobutyl group. Alternative naming conventions include 3-(3,3-difluorocyclobut-1-yl)propiolic acid or 3,3-difluorocyclobutane-1-propiolic acid, emphasizing the difluorinated cyclobutane scaffold [4] [8]. The molecular formula is C₇H₆F₂O₂, with a molecular weight of 160.12 g/mol.
Table 1: Nomenclature and Molecular Descriptors
Property | Value |
---|---|
Systematic IUPAC Name | 3-(3,3-Difluorocyclobutyl)prop-2-ynoic acid |
Molecular Formula | C₇H₆F₂O₂ |
Molecular Weight | 160.12 g/mol |
Canonical SMILES | OC(=O)C#CC1CC(F)(F)C1 |
Structurally, this compound integrates three key features:
Spectral characterization includes:
The strategic incorporation of fluorine into organic scaffolds emerged as a transformative approach in medicinal and materials chemistry post-1950s. Key milestones include:
Table 2: Evolution of Fluorinated Compounds in Drug Development
Era | Key Advancements | Impact |
---|---|---|
1950s–1960s | Synthesis of fludrocortisone (first fluorinated drug) | Demonstrated enhanced bioactivity via C–F bonds |
1980s–1990s | Electrophilic fluorination (e.g., Selectfluor®) | Enabled regioselective C–F bond formation |
2000s–Present | Late-stage fluorination & fluoro-heterocycles | Delivered drugs like favipiravir & sofosbuvir |
The synthesis of 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid represents a convergence of two modern strategies:
Recent advances in electrochemical fluorination (e.g., Et₄NF·4HF) now allow scalable, metal-free access to such analogs, positioning them as candidates for drug discovery pipelines [9].
The 3,3-difluorocyclobutyl group imparts distinct physicochemical and biological properties:
Electronic and Steric Effects
Synthetic Versatility
Therapeutic Applications
Fluorinated cyclobutyl-propiolates enhance bioactivity through:
Table 3: Role of Fluorinated Cyclobutyl Moieties in Drug Design
Property | Effect | Therapeutic Advantage |
---|---|---|
Increased Lipophilicity | Enhanced cellular permeability | Improved oral bioavailability |
Metabolic Resistance | Reduced hepatic clearance | Lower dosing frequency |
Ring Strain & Rigidity | Preorganized bioactive conformation | Higher target selectivity |
Electronegativity | Dipole-enhanced protein interactions | Stronger binding affinity (↓ Kᵢ) |
The integration of strained rings, fluorine atoms, and conjugated acids makes 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid a privileged scaffold for developing protease inhibitors, kinase modulators, and targeted covalent drugs [9] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0